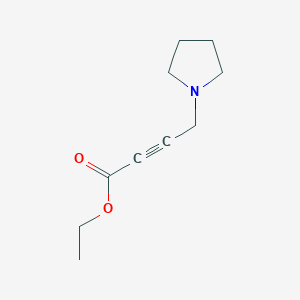

Ethyl 4-pyrrolidin-1-ylbut-2-ynoate

Description

Significance of Conjugated Alkynyl Ester Systems in C-C Bond Forming Reactions

Conjugated alkynyl esters, also known as propiolates, are highly versatile building blocks in organic synthesis, primarily due to their role in carbon-carbon bond formation. organic-chemistry.org The electron-withdrawing nature of the ester group polarizes the carbon-carbon triple bond, rendering the β-carbon electrophilic and susceptible to nucleophilic attack in Michael-type additions. This reactivity allows for the introduction of a wide array of substituents.

Furthermore, the alkyne functionality itself is a linchpin for numerous C-C bond-forming transformations. chemistry.coach These include:

Palladium-catalyzed coupling reactions: Alkynyl esters are common substrates in Sonogashira couplings, where they react with aryl or vinyl halides to form more complex conjugated systems. organic-chemistry.org

Cycloaddition reactions: As potent dienophiles, they readily participate in [4+2] Diels-Alder reactions to construct six-membered rings. youtube.com They can also engage in other pericyclic reactions, such as [2+2] and [3+2] cycloadditions, to generate diverse carbocyclic and heterocyclic scaffolds. libretexts.orglibretexts.org

Carbonylative couplings: These substrates can be used in reactions that incorporate a carbonyl group, providing access to valuable ynone structures. organic-chemistry.org

The combination of the ester and alkyne groups in a conjugated system provides a powerful handle for chemists to build molecular complexity in a controlled and predictable manner. organic-chemistry.org

Role of Pyrrolidine (B122466) Moieties as Chiral Auxiliaries, Organocatalysts, and Structural Components in Bioactive Scaffolds

The pyrrolidine ring is a ubiquitous and privileged scaffold in chemistry. nih.govnih.gov This five-membered saturated nitrogen heterocycle is not merely a passive structural element but plays active and diverse roles in synthesis and medicinal chemistry.

As Organocatalysts and Chiral Auxiliaries: Derived from the amino acid proline, chiral pyrrolidines are foundational to the field of asymmetric organocatalysis. nih.gov Proline and its derivatives, like diarylprolinol silyl (B83357) ethers, are highly effective catalysts for a multitude of enantioselective transformations, including aldol (B89426) and Mannich reactions. nih.govnih.gov The pyrrolidine structure forms the basis of enamine and iminium ion catalysis, enabling the stereocontrolled formation of complex molecules without the need for transition metals. nih.gov

As Structural Components in Bioactive Scaffolds: The pyrrolidine motif is a key component in a vast number of natural products and synthetic drugs. nih.govmdpi.com Its prevalence is highlighted by its presence in numerous FDA-approved pharmaceuticals across various therapeutic areas. frontiersin.orgnih.gov The ring's three-dimensional, non-planar structure is ideal for exploring chemical space and achieving specific interactions with biological targets like enzymes and receptors. nih.gov

| Drug Name | Therapeutic Class | Significance |

|---|---|---|

| Captopril | Antihypertensive (ACE Inhibitor) | One of the first ACE inhibitors developed, used to treat high blood pressure and congestive heart failure. nih.govfrontiersin.org |

| Aniracetam | Nootropic (Anti-Alzheimer) | A racetam compound studied for its potential cognitive-enhancing effects. nih.govwikipedia.org |

| Clindamycin | Antibacterial | An antibiotic used to treat a variety of serious bacterial infections. nih.govfrontiersin.org |

| Enalapril | Antihypertensive (ACE Inhibitor) | A widely used medication for hypertension and chronic heart failure. nih.govfrontiersin.org |

| Rolipram | Antidepressant (PDE4 Inhibitor) | Investigated for its antidepressant and anti-inflammatory properties. nih.gov |

| Daridorexant | Insomnia Treatment | A dual orexin (B13118510) receptor antagonist approved by the FDA in 2022. frontiersin.org |

| Telaprevir | Antiviral | An antiviral drug used as part of combination therapy for Hepatitis C virus (HCV) infection. nih.gov |

Conceptual Framework for the Dual Reactivity of Ethyl 4-pyrrolidin-1-ylbut-2-ynoate

The structure of Ethyl 4-pyrrolidin-1-ylbut-2-ynoate, which contains a nitrogen atom directly attached to the propargylic position, suggests a reactivity pattern analogous to that of ynamides (N-alkynyl amides). This framework allows the molecule to exhibit dual reactivity, behaving as either a nucleophile or an electrophile depending on the reaction conditions and the nature of the reaction partner.

The nitrogen lone pair can donate electron density into the alkyne, making the β-carbon nucleophilic. Conversely, the inherent polarization of the alkynyl ester system, or protonation/activation of the ester or alkyne, can render the α- and β-carbons electrophilic.

Electrophilic Reactivity: In the presence of nucleophiles, the compound is expected to behave as a classic Michael acceptor. The electron-withdrawing ester group facilitates the attack of nucleophiles at the β-position of the alkyne. This pathway is fundamental for introducing new substituents and building more complex carbon skeletons. youtube.comyoutube.com

Nucleophilic Reactivity: The electron-donating pyrrolidine group enhances the nucleophilicity of the alkyne, particularly the β-carbon. This allows the molecule to participate as the nucleophilic partner in various reactions. For instance, in cycloaddition reactions, it can act as the electron-rich component. This is analogous to how electron-rich alkynes like ynol ethers and ynamides are used in [4+2] and other cycloadditions to build complex ring systems. nih.govuchicago.edu

This dual nature makes Ethyl 4-pyrrolidin-1-ylbut-2-ynoate a versatile synthetic intermediate, capable of engaging in a diverse range of chemical transformations.

| Reactivity Mode | Illustrative Reaction Type | Conceptual Reaction Scheme |

|---|---|---|

| Electrophilic | Michael Addition |  The alkyne acts as an electrophile, accepting a nucleophile (Nu-) at the β-position.

The alkyne acts as an electrophile, accepting a nucleophile (Nu-) at the β-position. |

| Nucleophilic | [4+2] Cycloaddition |  The electron-rich alkyne acts as a dienophile, reacting with a diene to form a six-membered ring.

The electron-rich alkyne acts as a dienophile, reacting with a diene to form a six-membered ring. |

Structure

3D Structure

Properties

Molecular Formula |

C10H15NO2 |

|---|---|

Molecular Weight |

181.23 g/mol |

IUPAC Name |

ethyl 4-pyrrolidin-1-ylbut-2-ynoate |

InChI |

InChI=1S/C10H15NO2/c1-2-13-10(12)6-5-9-11-7-3-4-8-11/h2-4,7-9H2,1H3 |

InChI Key |

DJHMTJLRTLOURD-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C#CCN1CCCC1 |

Origin of Product |

United States |

Mechanistic Investigations and Reaction Pathways of Ethyl 4 Pyrrolidin 1 Ylbut 2 Ynoate

Nucleophilic Addition Reactions at the Alkynyl Moiety

The carbon-carbon triple bond in ethyl 4-pyrrolidin-1-ylbut-2-ynoate is activated towards nucleophilic attack by the adjacent electron-withdrawing ethyl ester group. This renders the alkyne susceptible to conjugate addition reactions. wikipedia.org

Regioselectivity (α- vs. β-Addition) in Nucleophilic Conjugate Addition

In nucleophilic conjugate addition to α,β-alkynyl esters, the nucleophile can theoretically attack either the α-carbon or the β-carbon relative to the carbonyl group. In the case of ethyl 4-pyrrolidin-1-ylbut-2-ynoate, the β-position is activated by the ester group through resonance, making it the more electrophilic site. youtube.com Nucleophilic attack at the β-carbon leads to the formation of a resonance-stabilized enolate intermediate, which is a key step in conjugate addition reactions. libretexts.org This regioselectivity is a common feature of α,β-unsaturated carbonyl compounds. wikipedia.org

The general mechanism involves the attack of a nucleophile on the β-carbon, leading to an intermediate that can then be protonated to yield the final product. libretexts.org The presence of the pyrrolidine (B122466) group can also influence the regioselectivity through steric and electronic effects, although the dominant factor is typically the electronic activation by the ester group.

| Factor | Influence on Regioselectivity |

| Electronic Effects | The electron-withdrawing ester group polarizes the triple bond, making the β-carbon the primary site for nucleophilic attack. |

| Steric Hindrance | The pyrrolidine group at the 4-position may sterically hinder attack at the β-position to some extent, but this is generally overcome by the strong electronic activation. |

| Nucleophile | The nature of the nucleophile can also play a role. "Soft" nucleophiles generally favor conjugate (β) addition, while "hard" nucleophiles might show less selectivity. |

Role of Lewis Acid Catalysis and Organocatalysis in Directing Addition

Lewis acid and organocatalysis can be employed to enhance the rate and control the stereoselectivity of nucleophilic additions to ethyl 4-pyrrolidin-1-ylbut-2-ynoate.

Lewis Acid Catalysis: Lewis acids coordinate to the carbonyl oxygen of the ester group, which increases the electron-withdrawing effect and further enhances the electrophilicity of the β-carbon. researchgate.net This activation facilitates the attack by even weak nucleophiles. The use of chiral Lewis acids can also induce enantioselectivity in the addition reaction, leading to the formation of chiral products. This approach is a cornerstone of modern asymmetric synthesis.

Organocatalysis: Chiral organic molecules, such as secondary amines (e.g., proline derivatives), can catalyze nucleophilic additions to α,β-unsaturated systems. In a typical mechanism involving an amine catalyst, the catalyst first reacts with the substrate to form a more reactive intermediate, such as an enamine or an iminium ion. For ethyl 4-pyrrolidin-1-ylbut-2-ynoate, an organocatalyst could potentially activate the substrate or the nucleophile, or both, to facilitate a stereocontrolled addition.

| Catalyst Type | Mode of Action | Potential Outcome |

| Lewis Acid | Coordination to the carbonyl oxygen, increasing the electrophilicity of the β-carbon. researchgate.net | Increased reaction rate, potential for enantioselective addition with chiral Lewis acids. |

| Organocatalyst | Formation of reactive intermediates (e.g., enamines), activation of the nucleophile, or both. | Enantioselective and diastereoselective additions under mild conditions. |

Intra- and Intermolecular Cyclization Pathways involving the Pyrrolidine Nitrogen

The nitrogen atom of the pyrrolidine ring in ethyl 4-pyrrolidin-1-ylbut-2-ynoate can act as an internal nucleophile. This allows for the possibility of intramolecular cyclization reactions. Depending on the reaction conditions, the nitrogen can attack the electrophilic alkyne.

Intramolecular Cyclization: Under basic conditions or upon activation, the pyrrolidine nitrogen can attack the β-carbon of the alkynyl ester, leading to the formation of a cyclic enamine. Subsequent protonation and tautomerization can yield various heterocyclic structures. The regioselectivity of this cyclization would be governed by the relative stability of the resulting rings (Baldwin's rules).

Intermolecular Cyclization: While less common for this specific substrate, under certain conditions, the pyrrolidine nitrogen could participate in intermolecular reactions where it acts as a nucleophile towards another molecule of the alkynyl ester or a different electrophile, potentially leading to dimeric or polymeric structures.

Cycloaddition Chemistry of the Alkynyl Ester

The electron-deficient alkyne of ethyl 4-pyrrolidin-1-ylbut-2-ynoate makes it an excellent dipolarophile and dienophile in cycloaddition reactions, providing access to a variety of heterocyclic and carbocyclic systems. libretexts.org

[3+2] Dipolar Cycloadditions for Heterocycle Formation (e.g., Pyrazoles, Triazoles, Isoxazoles)

[3+2] cycloadditions, also known as 1,3-dipolar cycloadditions, are powerful methods for the synthesis of five-membered heterocycles. wikipedia.org In these reactions, a 1,3-dipole reacts with a dipolarophile (in this case, the alkyne of ethyl 4-pyrrolidin-1-ylbut-2-ynoate) in a concerted fashion. wikipedia.org

Pyrazoles: Reaction with diazo compounds (a source of a diazoalkane 1,3-dipole) would yield pyrazole (B372694) derivatives. nih.gov

Triazoles: The well-known "click" reaction, a copper- or ruthenium-catalyzed azide-alkyne cycloaddition, would produce 1,2,3-triazoles. wikipedia.org

Isoxazoles: Reaction with nitrile oxides (generated in situ from oximes) would lead to the formation of isoxazoles.

The regioselectivity of these cycloadditions is governed by the electronic and steric properties of both the dipole and the dipolarophile.

| 1,3-Dipole | Resulting Heterocycle |

| Azide (R-N₃) | 1,2,3-Triazole |

| Nitrile Oxide (R-CNO) | Isoxazole |

| Diazoalkane (R₂C=N₂=) | Pyrazole |

| Azomethine Ylide | Pyrrolidine derivative nih.gov |

Diels-Alder Type Reactions (e.g., Inverse Electron Demand Diels-Alder)

The Diels-Alder reaction is a [4+2] cycloaddition that typically involves an electron-rich diene and an electron-poor dienophile to form a cyclohexene (B86901) ring. mychemblog.commasterorganicchemistry.com Given that ethyl 4-pyrrolidin-1-ylbut-2-ynoate is an electron-poor alkyne, it can act as a dienophile in conventional Diels-Alder reactions.

More interestingly, it can participate in Inverse Electron Demand Diels-Alder (IEDDA) reactions. In IEDDA, the electronic requirements are reversed: an electron-poor diene reacts with an electron-rich dienophile. wikipedia.orgnih.gov While ethyl 4-pyrrolidin-1-ylbut-2-ynoate is itself electron-poor, it could potentially react with highly electron-rich dienes. However, its primary role in Diels-Alder chemistry is as a dienophile in reactions with electron-rich dienes. sigmaaldrich.com

For example, reaction with an electron-rich diene like 2,3-dimethyl-1,3-butadiene (B165502) would lead to a substituted cyclohexadiene derivative. The reaction proceeds through a concerted mechanism, and its stereochemistry is highly controlled. libretexts.org

| Reaction Type | Diene | Dienophile | Product |

| Normal Demand Diels-Alder | Electron-rich | Ethyl 4-pyrrolidin-1-ylbut-2-ynoate (electron-poor) | Substituted cyclohexadiene |

| Inverse Electron Demand Diels-Alder | Electron-poor (e.g., tetrazines) | Electron-rich alkyne (not applicable here) | Heterocyclic systems |

Transition Metal-Catalyzed Transformations

The presence of the electron-rich alkyne and the adjacent nitrogen atom in Ethyl 4-pyrrolidin-1-ylbut-2-ynoate makes it an excellent substrate for a variety of transition metal-catalyzed reactions. These transformations allow for the facile construction of complex molecular architectures.

The alkyne functionality in Ethyl 4-pyrrolidin-1-ylbut-2-ynoate is susceptible to nucleophilic attack, a reactivity that is harnessed in hydroamination and carbometallation reactions.

Hydroamination involves the addition of an N-H bond across the carbon-carbon triple bond. While metal-free trans-hydroamination of ynamides has been reported, transition metal catalysis provides a powerful tool for controlling the regioselectivity and stereoselectivity of this transformation. Late transition metal complexes, in particular, are effective for the hydroamination of alkynes. wikipedia.orgnih.gov The reaction typically proceeds via the coordination of the alkyne to the metal center, followed by nucleophilic attack of the amine.

Carbometallation is a reaction where a carbon-metal bond adds across the alkyne. scispace.comnih.govnih.gov This process generates a new organometallic species that can be trapped with various electrophiles, leading to highly substituted and stereodefined enamides. nih.gov The regioselectivity of carbometallation is often controlled by the nature of the organometallic reagent and the presence of chelating groups on the ynamide. For instance, carbocupration of ynamides typically leads to the formation of a vinylcopper species with the metal geminal to the amide moiety.

Table 1: Representative Hydroamination and Carbometallation Reactions of Ynamides

| Reaction Type | Catalyst/Reagent | Substrate | Product Type | Reference |

| Hydroamination | Late Transition Metal Complex | Ynamide | Enamine/Imine | wikipedia.orgnih.gov |

| Carbocupration | Organocuprate | Ynamide | Substituted Enamide | scispace.comnih.gov |

| Carbomagnesiation | Grignard Reagent / Cu catalyst | Ynamide | Substituted Enamide | scispace.com |

This table presents representative reactions for ynamides, which are expected to be applicable to Ethyl 4-pyrrolidin-1-ylbut-2-ynoate based on functional group reactivity.

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and the alkyne moiety of Ethyl 4-pyrrolidin-1-ylbut-2-ynoate can participate in such transformations. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the alkyne carbons.

Palladium- and nickel-catalyzed cross-coupling reactions of aryl halides with alkyl halides have been extensively studied. mdpi.comresearchgate.net While specific examples with Ethyl 4-pyrrolidin-1-ylbut-2-ynoate are not prevalent in the literature, the general principles of these reactions can be applied. For instance, a Sonogashira-type coupling could potentially be employed to couple the terminal alkyne (if accessible via depropargylation) with aryl or vinyl halides.

The strategic placement of multiple functional groups in Ethyl 4-pyrrolidin-1-ylbut-2-ynoate makes it an ideal substrate for cascade or domino reactions. These reactions, often initiated by a single catalytic event, can rapidly generate molecular complexity from simple starting materials.

Transition metal-catalyzed cascade reactions of ene-ynes are well-documented, often involving an initial oxo- or aminopalladation followed by further annulations. researchgate.net Similarly, cascade reactions involving 1,1-enediamines with enoates have been used to synthesize substituted pyridines. buchler-gmbh.com For Ethyl 4-pyrrolidin-1-ylbut-2-ynoate, a transition metal could initiate a cyclization involving the pyrrolidine nitrogen and the alkyne, followed by subsequent reactions of the ester moiety or the pyrrolidine ring. Gold-catalyzed cascade reactions of yne-enones have also been reported to produce spiro-pyrrolidinyl derivatives. reddit.com

Table 2: Potential Cascade Reactions Involving Ethyl 4-pyrrolidin-1-ylbut-2-ynoate

| Cascade Type | Catalyst | Potential Reactant | Potential Product | Reference |

| Aminopalladation/Annulation | Palladium(II) | - | Fused Heterocycle | researchgate.net |

| Cyclization/Addition | Gold(I) | Nucleophile | Spiro-pyrrolidine | reddit.com |

| Amination/Cyclization | Quinidine Derivative | 1-(2-hydroxyphenyl)butane-1,3-dione | Tricyclic furanobenzodihydropyran | rsc.org |

This table illustrates potential cascade reactions based on known reactivity patterns of similar substrates.

Reactivity of the Pyrrolidine Moiety in Functionalization

The pyrrolidine ring in Ethyl 4-pyrrolidin-1-ylbut-2-ynoate possesses a nucleophilic nitrogen atom that can participate in various functionalization reactions.

The lone pair of electrons on the nitrogen atom of the pyrrolidine ring makes it a good nucleophile, readily undergoing N-alkylation and N-acylation reactions.

N-Alkylation can be achieved by treating Ethyl 4-pyrrolidin-1-ylbut-2-ynoate with alkyl halides. This reaction proceeds via an SN2 mechanism and is typically straightforward for primary and secondary alkyl halides. The resulting quaternary ammonium (B1175870) salt would introduce a positive charge into the molecule, which could influence the reactivity of the other functional groups.

N-Acylation involves the reaction of the pyrrolidine nitrogen with an acylating agent, such as an acyl chloride or an acid anhydride. wikipedia.orgscribd.com This reaction forms an amide bond and is often carried out in the presence of a base to neutralize the acid byproduct. N-acylation can be used to introduce a wide variety of functional groups onto the pyrrolidine ring.

Table 3: N-Alkylation and N-Acylation of the Pyrrolidine Moiety

| Reaction | Reagent | Product Type |

| N-Alkylation | Alkyl Halide (e.g., CH₃I) | Quaternary Ammonium Salt |

| N-Acylation | Acyl Chloride (e.g., CH₃COCl) | N-Acylpyrrolidinium Species |

This table outlines the expected products from the N-alkylation and N-acylation of the pyrrolidine nitrogen in Ethyl 4-pyrrolidin-1-ylbut-2-ynoate.

The nitrogen atom in the pyrrolidine ring is a stereocenter if the two substituents on the nitrogen are different. However, the configurational stability of this stereocenter is subject to pyramidal inversion, also known as nitrogen inversion. stereoelectronics.org

Nitrogen inversion is a rapid process at room temperature for many amines, where the nitrogen atom and its substituents oscillate through a planar transition state. stereoelectronics.org This process can lead to the racemization of a chiral amine. The energy barrier to inversion is influenced by several factors. For pyrrolidine, the barrier to ring inversion is relatively low. The presence of the electron-withdrawing alkynyl group attached to the nitrogen in Ethyl 4-pyrrolidin-1-ylbut-2-ynoate could potentially influence the rate of nitrogen inversion. Conjugation with π-electron withdrawing groups can lower the inversion barrier by stabilizing the planar transition state. Conversely, incorporation of the nitrogen into a strained ring system, such as an aziridine, significantly raises the inversion barrier.

The configurational stability of the nitrogen in Ethyl 4-pyrrolidin-1-ylbut-2-ynoate is therefore a dynamic property. Under normal conditions, rapid inversion would likely prevent the isolation of enantiomers based on the nitrogen stereocenter alone. However, at low temperatures or through the formation of diastereomeric salts with a chiral acid, it might be possible to study the stereochemistry at the nitrogen center.

Advanced Spectroscopic and Structural Elucidation Studies for Mechanistic Insights

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. For Ethyl 4-pyrrolidin-1-ylbut-2-ynoate, a full suite of NMR experiments would be required for unambiguous structural assignment.

To elucidate the complex structure and confirm the connectivity of Ethyl 4-pyrrolidin-1-ylbut-2-ynoate, a series of two-dimensional (2D) NMR experiments would be indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For instance, it would show correlations between the ethyl group protons (the quartet of the CH₂ and the triplet of the CH₃) and within the pyrrolidine (B122466) ring protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This would establish direct one-bond correlations between protons and the carbon atoms they are attached to. This is crucial for assigning the ¹³C signals of the ethyl and pyrrolidine methylene (B1212753) groups.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range (typically 2-3 bond) correlations between protons and carbons. It would be vital for piecing together the entire molecular structure, for example, by showing correlations from the protons on the carbon adjacent to the pyrrolidine nitrogen to the alkyne carbons, and from the ethyl group protons to the ester carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It would be instrumental in confirming the stereochemistry and conformation of the molecule, particularly the geometry around the pyrrolidine ring and its substituents.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts is presented below, based on typical values for similar functional groups.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CH₃ (Ethyl) | ~1.2 (triplet) | ~14 |

| O-CH₂ (Ethyl) | ~4.1 (quartet) | ~61 |

| C≡C-CH₂-N | ~3.5 (singlet) | ~45 |

| N-CH₂ (Pyrrolidine) | ~2.6 (triplet) | ~53 |

| CH₂-CH₂ (Pyrrolidine) | ~1.8 (quintet) | ~23 |

| C=O (Ester) | - | ~154 |

| C≡C (Alkyne) | - | ~75, ~80 |

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Ethyl 4-pyrrolidin-1-ylbut-2-ynoate. These are estimated values and would require experimental verification.

The pyrrolidine ring in Ethyl 4-pyrrolidin-1-ylbut-2-ynoate is not planar and undergoes rapid conformational changes (ring-puckering). Furthermore, there may be restricted rotation around the N-CH₂ bond and the ester group. Dynamic NMR studies, involving recording spectra at variable temperatures, could provide valuable information on the energy barriers associated with these processes. By analyzing changes in the line shapes of the NMR signals as a function of temperature, it would be possible to calculate the activation energies for ring inversion and bond rotation.

Advanced Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

In a tandem MS experiment (MS/MS), the molecular ion of Ethyl 4-pyrrolidin-1-ylbut-2-ynoate would be isolated and then fragmented by collision with an inert gas. The resulting fragment ions would provide a "fingerprint" of the molecule's structure. Key expected fragmentation pathways would include:

Loss of the ethoxy group (-OCH₂CH₃) from the ester.

Cleavage of the C-C bond between the alkyne and the pyrrolidine-containing methylene group.

Fragmentation of the pyrrolidine ring itself, leading to characteristic daughter ions.

Analysis of these fragmentation patterns would allow for the confirmation of the proposed connectivity.

High-resolution mass spectrometry would provide a highly accurate measurement of the molecular ion's mass-to-charge ratio. This exact mass can be used to determine the elemental formula of the compound, confirming that it is indeed C₁₀H₁₅NO₂. This is a critical step in the initial characterization of a new compound. The predicted exact mass for Ethyl 4-pyrrolidin-1-ylbut-2-ynoate [M+H]⁺ is 182.1125.

| Ion Formula | Calculated Exact Mass (m/z) |

| [C₁₀H₁₅NO₂ + H]⁺ | 182.1125 |

| [C₁₀H₁₅NO₂ + Na]⁺ | 204.0944 |

| [C₈H₁₀NO₂]⁺ (Loss of C₂H₅) | 152.0698 |

| [C₄H₈N]⁺ (Pyrrolidinyl-methyl) | 70.0651 |

Table 2: Predicted High-Resolution Mass Spectrometry Data for Ethyl 4-pyrrolidin-1-ylbut-2-ynoate and Potential Fragments.

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, including both infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

For Ethyl 4-pyrrolidin-1-ylbut-2-ynoate, the following characteristic vibrational bands would be expected:

C≡C Stretch: A weak to medium intensity band in the region of 2100-2260 cm⁻¹ would be indicative of the internal alkyne. libretexts.org

C=O Stretch: A strong absorption band around 1715 cm⁻¹ is characteristic of the ester carbonyl group.

C-O Stretch: Bands in the 1300-1000 cm⁻¹ region would correspond to the C-O stretching of the ester group.

C-N Stretch: A band in the 1250-1020 cm⁻¹ region would indicate the C-N bond of the pyrrolidine ring.

C-H Stretches: Bands just below 3000 cm⁻¹ would correspond to the sp³ C-H bonds of the ethyl and pyrrolidine groups.

| Functional Group | Predicted Vibrational Frequency (cm⁻¹) |

| C≡C (Alkyne) | 2100-2260 |

| C=O (Ester) | ~1715 |

| C-O (Ester) | 1300-1000 |

| C-N (Amine) | 1250-1020 |

| sp³ C-H | 2850-2960 |

Table 3: Predicted Characteristic Infrared Absorption Frequencies for Ethyl 4-pyrrolidin-1-ylbut-2-ynoate. libretexts.org

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying the functional groups present within a molecule by measuring the absorption of infrared radiation. For Ethyl 4-pyrrolidin-1-ylbut-2-ynoate, the FT-IR spectrum is predicted to display a series of characteristic absorption bands that confirm the presence of its key structural motifs: the ethyl ester, the pyrrolidine ring, and the internal alkyne.

The most prominent feature in the spectrum is expected to be the strong, sharp absorption band corresponding to the carbonyl (C=O) stretch of the ethyl ester group. This peak typically appears in the range of 1750-1735 cm⁻¹ for saturated aliphatic esters. spectroscopyonline.comorgchemboulder.com Conjugation with the alkyne might shift this peak slightly to a lower wavenumber, in the region of 1730–1715 cm⁻¹. orgchemboulder.com

The ester functional group also gives rise to two characteristic C-O stretching vibrations. These appear as strong bands within the fingerprint region, typically between 1300 and 1000 cm⁻¹. spectroscopyonline.comorgchemboulder.com Specifically, an asymmetric C-C-O stretch is anticipated around 1210-1160 cm⁻¹, while a symmetric O-C-C stretch from the ethyl group would appear at a lower frequency. spectroscopyonline.com

The pyrrolidine ring, a saturated cyclic amine, is characterized by its C-N stretching vibration, which is expected in the 1250-1020 cm⁻¹ range. The aliphatic C-H bonds within both the pyrrolidine ring and the ethyl group will produce strong stretching absorptions in the 2960-2850 cm⁻¹ region. libretexts.org

The internal carbon-carbon triple bond (C≡C) of the but-2-ynoate (B8739756) structure presents a more subtle feature. The stretching vibration for an internal alkyne is typically weak in an IR spectrum and appears in the 2260-2100 cm⁻¹ range. libretexts.orgorgchemboulder.com Its intensity is often low due to the symmetrical nature of the bond, which results in a small change in the dipole moment during vibration. libretexts.org

A summary of the predicted FT-IR absorption bands for Ethyl 4-pyrrolidin-1-ylbut-2-ynoate is presented in the table below.

Table 1: Predicted FT-IR Data for Ethyl 4-pyrrolidin-1-ylbut-2-ynoate

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Predicted Intensity |

|---|---|---|---|

| 2960–2850 | C-H (Alkyl) | Stretch | Strong |

| 2260–2100 | C≡C (Internal Alkyne) | Stretch | Weak to Medium |

| 1730–1715 | C=O (α,β-Unsaturated Ester) | Stretch | Strong |

| 1300–1160 | C-O (Ester) | Asymmetric Stretch | Strong |

| 1250–1020 | C-N (Pyrrolidine) | Stretch | Medium |

Raman Spectroscopy for Alkynyl Stretch Analysis

While the internal alkyne's C≡C stretching vibration is often weak and difficult to observe in FT-IR spectroscopy, it typically produces a strong and distinct signal in Raman spectroscopy. libretexts.orgnih.gov This makes Raman an exceptionally valuable tool for analyzing the alkynyl group in Ethyl 4-pyrrolidin-1-ylbut-2-ynoate. The C≡C bond has a high degree of polarizability, which leads to a significant change in polarizability during vibration, resulting in a strong Raman scattering signal. acs.org

The C≡C stretching frequency for internal alkynes in Raman spectra generally appears in the 2260-2190 cm⁻¹ region. researchgate.net This region of the Raman spectrum is often referred to as a "silent" or "clear" window because it is typically free from other interfering vibrational bands from biological molecules or common solvents, making the alkyne signal highly specific and easy to identify. nih.govresearchgate.net

The precise position and intensity of the alkynyl Raman signal can be sensitive to the local molecular environment, including solvent effects and electronic interactions with neighboring functional groups. nih.gov This sensitivity can be exploited in more advanced studies to probe the molecule's interactions and conformation. For Ethyl 4-pyrrolidin-1-ylbut-2-ynoate, the Raman spectrum would be expected to prominently feature the C≡C stretch, confirming the presence and structural integrity of the ynoate core.

Table 2: Predicted Raman Spectroscopy Data for Ethyl 4-pyrrolidin-1-ylbut-2-ynoate

| Raman Shift (cm⁻¹) | Functional Group | Vibration Type | Predicted Intensity |

|---|

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide an unambiguous determination of the molecular structure of Ethyl 4-pyrrolidin-1-ylbut-2-ynoate, including detailed information on bond lengths, bond angles, and torsional angles.

Should the compound crystallize in a non-centrosymmetric space group, the analysis could also be used to determine its absolute configuration. The resulting crystal structure would reveal the conformation of the pyrrolidine ring, which typically adopts an envelope or twisted conformation. It would also define the spatial relationship between the pyrrolidine ring, the ethyl ester group, and the linear alkyne linker.

Furthermore, X-ray diffraction analysis elucidates the intermolecular interactions that govern the crystal packing, such as van der Waals forces and potential weak C-H···O or C-H···N hydrogen bonds. This information is crucial for understanding the solid-state properties of the compound. Although specific crystallographic data for Ethyl 4-pyrrolidin-1-ylbut-2-ynoate is not available, the table below presents hypothetical, yet realistic, structural parameters based on known values for similar molecular fragments. rsc.org

Table 3: Hypothetical X-ray Crystallography Data for Ethyl 4-pyrrolidin-1-ylbut-2-ynoate

| Parameter | Atoms Involved | Expected Value |

|---|---|---|

| Bond Lengths (Å) | ||

| C=O (Ester) | ~ 1.21 Å | |

| C-O (Ester) | ~ 1.34 Å | |

| O-C (Ethyl) | ~ 1.45 Å | |

| C≡C (Alkyne) | ~ 1.20 Å | |

| C-C (Alkyne-Ester) | ~ 1.45 Å | |

| C-N (Pyrrolidine) | ~ 1.47 Å | |

| Bond Angles (°) | ||

| O=C-O (Ester) | ~ 124° | |

| C-O-C (Ester) | ~ 117° | |

| C-C≡C | ~ 178° | |

| C≡C-C | ~ 178° | |

| C-N-C (Pyrrolidine) | ~ 109° | |

| Torsion Angles (°) | ||

| C-C-N-C (Pyrrolidine-Alkyne) | Varies with conformation |

Computational and Theoretical Chemistry of Ethyl 4 Pyrrolidin 1 Ylbut 2 Ynoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern computational chemistry, providing deep insights into the electronic nature of molecules.

Density Functional Theory (DFT) Studies for Molecular Geometry, Electronic Structure, and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a widely used computational method for predicting the three-dimensional arrangement of atoms (molecular geometry), the distribution of electrons (electronic structure), and spectroscopic properties such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. A search for DFT studies specifically on Ethyl 4-pyrrolidin-1-ylbut-2-ynoate did not yield any published research. Therefore, no data on its optimized geometry, electronic properties, or predicted spectra are available in the scientific literature.

Molecular Orbital Analysis (HOMO-LUMO) for Reactivity Prediction

The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial for predicting a molecule's reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, indicates the chemical stability of a molecule. No studies detailing the HOMO-LUMO analysis for Ethyl 4-pyrrolidin-1-ylbut-2-ynoate have been found. Consequently, there are no computationally derived predictions of its reactivity based on this analysis.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is instrumental in mapping out the pathways of chemical reactions, identifying intermediate structures, and determining the energy required for a reaction to occur.

Transition State Search and Intrinsic Reaction Coordinate (IRC) Analysis

The identification of transition states—the highest energy points along a reaction pathway—and the analysis of the Intrinsic Reaction Coordinate (IRC) are essential for confirming the connection between reactants, transition states, and products. No computational studies on reaction mechanisms involving Ethyl 4-pyrrolidin-1-ylbut-2-ynoate, including transition state searches or IRC analyses, were found in the public domain.

Energy Profiles and Kinetic Parameters of Transformations

By calculating the energy at various points along a reaction pathway, an energy profile can be constructed. This profile provides valuable kinetic parameters, such as activation energies, which govern the rate of a chemical transformation. There is no available research that presents energy profiles or kinetic parameters for any chemical transformations of Ethyl 4-pyrrolidin-1-ylbut-2-ynoate.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Molecular dynamics simulations provide a way to observe the motion of atoms and molecules over time, offering insights into their dynamic behavior and conformational preferences. No literature on the conformational analysis or molecular dynamics simulations of Ethyl 4-pyrrolidin-1-ylbut-2-ynoate could be located.

Exploring Conformational Space and Energetics

Currently, there are no available studies that have performed a conformational analysis of Ethyl 4-pyrrolidin-1-ylbut-2-ynoate. Such an analysis would involve mapping the potential energy surface of the molecule by rotating its single bonds to identify stable conformers and the energy barriers between them. This information is crucial for understanding the molecule's three-dimensional structure and its interactions with other molecules. Without these foundational calculations, it is not possible to present data on the relative energies of different conformers or the preferred spatial arrangement of the pyrrolidine (B122466) ring relative to the ethyl butynoate chain.

Solvent Effects on Reactivity and Conformation

The influence of different solvents on the conformation and reactivity of Ethyl 4-pyrrolidin-1-ylbut-2-ynoate remains uninvestigated in the current body of scientific literature. Studies in this area would typically employ computational models, such as the Polarizable Continuum Model (PCM), to simulate how solvents of varying polarity affect the molecule's structure, stability, and electronic properties. This information is vital for predicting reaction outcomes and optimizing synthetic procedures. In the absence of such studies, no data tables or detailed research findings can be provided on this topic.

While computational studies have been conducted on broader classes of compounds like propargylamines, which share some structural motifs with Ethyl 4-pyrrolidin-1-ylbut-2-ynoate, these generalized findings cannot be directly extrapolated to provide accurate and specific data for the target molecule. Future research is required to characterize the computational and theoretical profile of Ethyl 4-pyrrolidin-1-ylbut-2-ynoate.

Applications of Ethyl 4 Pyrrolidin 1 Ylbut 2 Ynoate As a Synthetic Building Block

Precursor in Heterocyclic Compound Synthesis

The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry and materials science. youtube.com Propargylamines, in general, are recognized as valuable synthons for creating these ring systems. researchgate.net

Construction of Nitrogen-Containing Heterocycles (e.g., Pyrroles, Pyridines, Piperidines, Indoles)

The structure of Ethyl 4-pyrrolidin-1-ylbut-2-ynoate, containing both a nucleophilic amine and an electrophilic alkyne activated by the ester group, theoretically allows for its participation in various cyclization reactions to form heterocycles.

Pyrroles and Piperidines: General methods for the synthesis of pyrrolidine (B122466) and piperidine (B6355638) derivatives often involve the cyclization of amino-alkene or amino-alkyne precursors. google.com While there are numerous strategies for synthesizing these core structures, specific examples commencing from Ethyl 4-pyrrolidin-1-ylbut-2-ynoate are not prominent in the literature. mdpi.comchemicalbook.comresearchgate.net

Pyridines and Indoles: The synthesis of pyridines can sometimes be achieved through ring contraction of other heterocycles or via multi-component reactions. mdpi.com Similarly, indole (B1671886) synthesis often involves the formation of a key C-C or C-N bond on an aniline-derived substrate. researchgate.netresearchgate.net The potential for Ethyl 4-pyrrolidin-1-ylbut-2-ynoate to serve as a building block in these syntheses remains an area for future investigation.

Synthesis of Fused Polycyclic Systems

The construction of fused polycyclic systems often involves intramolecular cyclization or cycloaddition reactions where a single molecule provides multiple atoms for the new ring system. The bifunctional nature of Ethyl 4-pyrrolidin-1-ylbut-2-ynoate makes it a candidate for such transformations, although specific, documented examples are scarce.

Scaffold for Complex Molecular Architecture

The term 'scaffold' in chemistry refers to a core molecular structure upon which a variety of substituents can be attached to create a family of related compounds.

Incorporation into Natural Product Synthesis (e.g., Alkaloids)

Alkaloids are a diverse class of naturally occurring compounds that almost uniformly contain at least one nitrogen atom in a heterocyclic ring. nih.gov Many synthetic routes to alkaloids, such as pyrrolizidine (B1209537) alkaloids, utilize precursors that bear resemblance to the structure of Ethyl 4-pyrrolidin-1-ylbut-2-ynoate. nih.gov However, direct incorporation of this specific compound into the total synthesis of a known alkaloid has not been a focus of reported research.

Modular Synthesis of Diversified Compound Libraries

The creation of compound libraries for drug discovery often relies on modular synthesis, where different building blocks can be combined to rapidly generate a large number of diverse molecules. The distinct functional handles on Ethyl 4-pyrrolidin-1-ylbut-2-ynoate—the pyrrolidine nitrogen, the alkyne, and the ethyl ester—present multiple points for diversification. This makes it a theoretically useful scaffold for combinatorial chemistry, though its practical application in this area is not yet established in the literature.

Derivatization for Specialized Reagents or Ligands

The functional groups within Ethyl 4-pyrrolidin-1-ylbut-2-ynoate could be chemically modified to create more specialized molecules. For instance, the pyrrolidine nitrogen can be quaternized or used as a nucleophile, while the alkyne can participate in 'click' chemistry or be converted into other functional groups. Such derivatizations could yield novel ligands for catalysis or reagents for specific chemical transformations. This potential, however, remains largely theoretical based on current public domain knowledge.

Information regarding "Ethyl 4-pyrrolidin-1-ylbut-2-ynoate" is not available in the public domain.

Extensive research has yielded no scientific data, literature, or chemical properties for the compound specified as "Ethyl 4-pyrrolidin-1-ylbut-2-ynoate." The search results consistently point to related but structurally distinct compounds, such as the enoate analog, "ethyl (Z)-4-pyrrolidin-1-ylbut-2-enoate," and other pyrrolidine derivatives.

This lack of information prevents the creation of a scientifically accurate article focusing solely on "Ethyl 4-pyrrolidin-1-ylbut-2-ynoate" as requested. The available data pertains to molecules with different functional groups, and extrapolating this information would be scientifically unsound and violate the strict requirement to only discuss the specified compound.

Therefore, the requested article on the applications of "Ethyl 4-pyrrolidin-1-ylbut-2-ynoate" as a synthetic building block, including its use in ligand design and generation of reactive intermediates, cannot be generated. No verifiable information exists in the searched resources to support the creation of the outlined content.

Conclusion and Future Research Directions

Challenges and Opportunities in the Synthesis of Alkynyl Esters with Proximal Amine Moieties

The synthesis of molecules containing both an alkyne and a proximal amine, such as Ethyl 4-pyrrolidin-1-ylbut-2-ynoate, presents a unique set of challenges. The primary difficulty lies in the dual reactivity of the amine group, which can act as both a nucleophile and a ligand for metal catalysts. This can lead to catalyst poisoning or undesired side reactions, complicating synthetic routes. For instance, in many transition-metal-catalyzed cross-coupling reactions used to form the alkyne, the amine can coordinate to the metal center, inhibiting its catalytic activity.

Furthermore, the basicity of the amine can interfere with reactions that require acidic or organometallic reagents. The synthesis of α,β-alkynyl esters often involves the use of strong bases and highly reactive intermediates, which can be incompatible with the amine functionality. nih.gov

Despite these challenges, the presence of both the amine and the alkynyl ester in the same molecule opens up significant opportunities. This bifunctionality makes them valuable building blocks for the rapid assembly of complex heterocyclic structures. The intramolecular interaction between the amine and the alkyne can be exploited in cyclization reactions to create novel molecular frameworks. For example, intramolecular aza-Michael additions can be envisioned, leading to the formation of nitrogen-containing heterocycles. acs.org The development of synthetic methods that can tolerate or even take advantage of the proximal amine is a key area for future research.

Emerging Methodologies and Catalytic Systems Applicable to Ethyl 4-pyrrolidin-1-ylbut-2-ynoate

Recent advances in catalysis offer promising avenues for the synthesis of Ethyl 4-pyrrolidin-1-ylbut-2-ynoate and related compounds. The development of robust catalytic systems that are tolerant of amine functionalities is crucial.

One promising approach is the use of copper-catalyzed coupling reactions. Copper catalysts have been successfully employed in the synthesis of ynamides, which are structurally related to the target molecule. orgsyn.orgnih.govbrad.ac.uk These methods often utilize specific ligands, such as N,N'-dimethylethylenediamine (DMEDA), to modulate the reactivity of the copper center and prevent catalyst deactivation by the amine. nih.govbrad.ac.uk Adapting these copper-catalyzed methodologies to the coupling of an appropriate pyrrolidine-containing fragment with an ethyl propiolate derivative could provide a direct route to Ethyl 4-pyrrolidin-1-ylbut-2-ynoate.

Gold and other Lewis acid catalysts are also emerging as powerful tools for the activation of alkynes. acs.org Gold catalysts, in particular, have shown remarkable efficiency in promoting reactions of ynamides and could potentially be applied to the synthesis and functionalization of alkynyl esters with proximal amines. These catalysts operate under mild conditions and often exhibit high functional group tolerance.

Palladium-catalyzed reactions, such as the Sonogashira coupling, are a mainstay in alkyne synthesis. organic-chemistry.org While catalyst inhibition by amines can be a concern, the development of new phosphine (B1218219) ligands and reaction conditions has expanded the scope of these reactions to include amine-containing substrates. A palladium-catalyzed carbonylative Sonogashira coupling could also be a viable strategy. organic-chemistry.org

Furthermore, nickel-catalyzed amidation of aryl alkynyl acids has been reported as a method for synthesizing aryl alkynyl amides, suggesting that nickel catalysis could be another area to explore for the synthesis of related structures. acs.org

Untapped Potential in Material Science and Advanced Chemical Technologies

The unique structure of Ethyl 4-pyrrolidin-1-ylbut-2-ynoate suggests a range of potential applications in material science and advanced chemical technologies. The presence of a polymerizable alkyne group and a coordinating amine moiety makes it an attractive monomer for the synthesis of functional polymers. The pyrrolidine (B122466) unit could be used to chelate metal ions, leading to the development of novel sensors, catalysts, or responsive materials.

The reactivity of the alkynyl ester could be harnessed in click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), for the facile construction of complex molecular architectures and for surface functionalization. This could have applications in drug discovery, bioconjugation, and the development of advanced materials.

In the realm of advanced chemical technologies, Ethyl 4-pyrrolidin-1-ylbut-2-ynoate can be considered a valuable synthetic intermediate. The alkyne can be further functionalized through a variety of reactions, including hydroamination, hydroalkoxylation, and cycloadditions, to generate a diverse library of compounds. The ability to rapidly build molecular complexity from a single, well-defined starting material is a key principle of modern organic synthesis. The resulting products could find applications as pharmaceuticals, agrochemicals, or molecular probes. The development of efficient synthetic routes to Ethyl 4-pyrrolidin-1-ylbut-2-ynoate will undoubtedly unlock its full potential in these exciting areas of research.

Q & A

Q. What are the standard synthetic protocols for Ethyl 4-pyrrolidin-1-ylbut-2-ynoate, and how are key intermediates purified?

Methodological Answer: The synthesis typically involves alkynylation reactions. For example, a protocol adapted from similar pyrrolidine derivatives (e.g., Ethyl 4-methyl-2-phenylpent-4-enoate) includes:

- Step 1 : Reaction of pyrrolidine with a propargyl bromide derivative in anhydrous THF at -78°C under inert atmosphere .

- Step 2 : Quenching with NH₄Cl and extraction using ethyl acetate.

- Step 3 : Purification via flash column chromatography (hexane/ethyl acetate gradient). Characterization involves ¹H/¹³C NMR (δH 1.2–3.5 ppm for pyrrolidine protons; δC 60–70 ppm for ester carbonyl) and HRMS to confirm molecular ion peaks .

Q. How can researchers verify the structural integrity of Ethyl 4-pyrrolidin-1-ylbut-2-ynoate post-synthesis?

Methodological Answer: Use a combination of:

- NMR Spectroscopy : Compare chemical shifts with computational predictions (e.g., DFT calculations) to validate the alkyne and ester moieties.

- FT-IR : Confirm the presence of C≡C (2100–2260 cm⁻¹) and ester C=O (1700–1750 cm⁻¹) stretches.

- Chromatographic Purity : HPLC/GC-MS with >95% purity thresholds .

Q. What are the stability considerations for storing Ethyl 4-pyrrolidin-1-ylbut-2-ynoate?

Methodological Answer:

- Temperature : Store at -20°C in amber vials to prevent alkyne dimerization.

- Moisture : Use molecular sieves in anhydrous solvents (e.g., THF, DCM).

- Monitoring : Conduct periodic NMR checks for degradation (e.g., new peaks at δH 4.0–5.0 ppm indicating hydrolysis) .

Advanced Research Questions

Q. How can reaction mechanisms involving Ethyl 4-pyrrolidin-1-ylbut-2-ynoate be elucidated using kinetic isotope effects (KIE)?

Methodological Answer:

Q. What strategies optimize the synthetic yield of Ethyl 4-pyrrolidin-1-ylbut-2-ynoate in scalable reactions?

Methodological Answer:

Q. How do steric and electronic effects of the pyrrolidine moiety influence the reactivity of Ethyl 4-pyrrolidin-1-ylbut-2-ynoate in cycloaddition reactions?

Methodological Answer:

Q. How should researchers resolve contradictions in reported spectroscopic data for Ethyl 4-pyrrolidin-1-ylbut-2-ynoate?

Methodological Answer:

- Meta-Analysis : Compile literature data into a comparative table (see example below).

- Methodological Audit : Check for differences in NMR solvents (CDCl₃ vs. DMSO-d₆), field strength (400 MHz vs. 600 MHz), or calibration standards .

| Parameter | Study A (CDCl₃, 400 MHz) | Study B (DMSO-d₆, 600 MHz) |

|---|---|---|

| Ester C=O (δC) | 168.5 | 170.2 |

| Alkyne C≡C (δC) | 85.7 | 87.3 |

Q. What methodologies are recommended for studying the compound’s bioavailability in pharmacological assays?

Methodological Answer:

- In Vitro : Use Caco-2 cell monolayers to measure permeability (Papp values).

- Metabolic Stability : Incubate with liver microsomes and monitor degradation via LC-MS/MS.

- Protein Binding : Employ equilibrium dialysis to assess plasma protein affinity .

Data Analysis and Interpretation

Q. How can researchers design robust controls for catalytic studies involving Ethyl 4-pyrrolidin-1-ylbut-2-ynoate?

Methodological Answer:

Q. What statistical approaches are suitable for analyzing dose-response relationships in toxicity studies of this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.